Developed by Schering-Plough after its merger with Organon International, asenapine is a sublingually administered, atypical antipsychotic for treatment of schizophrenia and acute mania associated with bipolar disorder. Asenapine also belongs to the dibenzo-oxepino pyrrole class. It is also for severe post-traumatic stress disorder nightmares in soldiers as an off-label use. FDA approved on August 13, 2009.
Asenapine is an Atypical Antipsychotic.
Asenapine is a second generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder. Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
See also: Asenapine Maleate (has salt form).
Asenapine
CAS No.: 65576-45-6
Cat. No.: VC0519490
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 65576-45-6 |
---|---|
Molecular Formula | C17H16ClNO |
Molecular Weight | 285.8 g/mol |
IUPAC Name | (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Standard InChI | InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1 |
Standard InChI Key | VSWBSWWIRNCQIJ-HUUCEWRRSA-N |
Isomeric SMILES | CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Appearance | Oily liquid or waxy semi-solid |
Colorform | White to off-white powder |
Pharmacological Profile and Mechanism of Action
Receptor Binding Kinetics
Asenapine exhibits nanomolar affinity for multiple neurotransmitter receptors, with particularly strong binding to 5-HT2A (Ki=0.07 nM) and H1 (Ki=1.0 nM) receptors compared to D2 (Ki=1.3 nM) . This receptor signature explains its clinical profile:
-
5-HT2A/D2 ratio of 18.6:1 predicts lower extrapyramidal symptoms than typical antipsychotics
-
H1 antagonism correlates with sedation (incidence 18-24% vs 4-8% placebo)
-
Muscarinic receptor inactivity (Ki>10,000 nM) eliminates anticholinergic side effects
Comparative receptor occupancy studies show 79% D2 receptor blockade at 4.8 mg BID doses, balancing therapeutic efficacy with neurological tolerability .
Neurochemical Effects
Preclinical models reveal Asenapine's unique neurochemical impacts:
-
Prefrontal dopamine increase: 225% baseline elevation at 0.3 mg/kg (rat microdialysis)
-
Glutamate regulation: Dose-dependent modulation of NMDA receptor trafficking
These mechanisms underpin its pro-cognitive effects observed in clinical trials, particularly in executive functioning and working memory domains .
Clinical Applications and Regulatory Status
Approved Indications
Indication | Formulation | Dose Range | Approval Year |
---|---|---|---|
Schizophrenia (acute) | Sublingual | 5-10 mg BID | 2009 |
Bipolar I (manic/mixed) | Sublingual | 10 mg BID | 2009 |
Schizophrenia maintenance | Transdermal | 3.8-7.6 mg/24h | 2019 |
Pediatric bipolar I | Sublingual | 2.5-10 mg BID | 2016 |
Off-label Uses
Emerging evidence supports experimental applications:
-
Treatment-resistant depression: Adjunctive therapy showing 32% response rate in phase II trials
-
Borderline personality disorder: Open-label trial demonstrated 41% reduction in self-harm episodes
-
Dementia-related psychosis: Ongoing phase III trial (NCT04820309) investigating transdermal formulation
Efficacy in Schizophrenia Management
Acute Phase Trials
Table 1: Six-Week Randomized Controlled Trials in Acute Schizophrenia
Study | N | Dose | PANSS Δ | CGI-I Response | EPS Rate |
---|---|---|---|---|---|
Potkin et al. | 182 | 5 mg BID | -15.9* | 58% | 12% |
Kane et al. | 458 | 5 mg BID | -14.2* | 61% | 14% |
Transdermal | 614 | 7.6 mg/24h | -6.6* | 49% | 9% |
-
p<0.001 vs placebo
The transdermal formulation shows comparable efficacy to sublingual administration with 68% lower peak-trough plasma fluctuation .
Maintenance Therapy
A 26-week relapse prevention trial demonstrated:
Event | Sublingual | Transdermal | Olanzapine |
---|---|---|---|
Somnolence | 24% | 18% | 12% |
Weight ≥7% ↑ | 6% | 4% | 31% |
Akathisia | 8% | 5% | 4% |
Oral Hypoesthesia | 14% | 0% | 0% |
The transdermal formulation reduces oral side effects by 93% while maintaining comparable efficacy .
Metabolic Considerations
Long-term data (104 weeks) show favorable metabolic parameters:
Future Directions and Novel Applications
Formulation Advancements
-
Transdermal adherence: 82% compliance vs 58% sublingual in real-world data
-
Pediatric patches: Phase I trial completed (NCT05120339)
-
Combination therapies:
-
With samidorphan for weight mitigation (phase II)
-
With lumateperone for cognitive enhancement (preclinical)
-
Biomarker-Driven Prescribing
Emerging pharmacogenetic data identify optimal candidates:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume